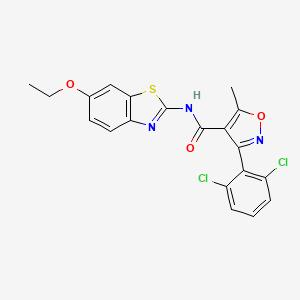
N-(2-furylmethyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide
説明
Synthesis Analysis
The synthesis of quinoline derivatives, including structures similar to N-(2-furylmethyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide, often involves complex reactions like the Friedlander condensation, modifications of existing methods, and incorporation of specific functional groups to achieve the desired molecular framework. For example, the synthesis of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline shows the complexity and creativity required in synthesizing quinoline derivatives, involving multiple steps and purifications to obtain the target compound (Snyderwine et al., 1987).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including N-(2-furylmethyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide, is characterized by the presence of quinoline as the core structure, with various substituents that influence the compound's physical and chemical properties. Crystal structure analysis, such as that performed on Linomide, a quinoline derivative, helps in understanding the conformation, bond lengths, and angles, contributing to insights on the molecule's reactivity and interactions (Dasari & Srikrishnan, 2002).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, including electrophilic substitution, condensation, and coupling reactions, leading to a wide range of products with diverse chemical properties. For instance, the electrophilic substitution reactions of 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline illustrate the reactivity of quinoline derivatives under different conditions, producing isomeric N-methyl derivatives and other substituted products (Aleksandrov et al., 2011).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline form, are influenced by their molecular structure. The existence of polymorphic forms, for example, reflects the impact of molecular conformation and packing on the physical properties, which can be critical for the compound's stability, solubility, and bioavailability. The study of polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, possessing strong diuretic properties, showcases the significance of these analyses (Shishkina et al., 2018).
作用機序
Target of Action
The primary target of N-(furan-2-ylmethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization and tyrosine autophosphorylation, thereby triggering a series of downstream processes that promote cell proliferation, survival, and growth.
Mode of Action
This compound interacts with its target, EGFR, by inhibiting its activity . The exact mechanism of interaction is not fully understood, but it is believed to involve the binding of the compound to the receptor, which prevents the receptor from activating its downstream signaling pathways. This inhibition of EGFR can lead to decreased cell proliferation and survival, particularly in cancer cells where EGFR is often overexpressed or mutated.
Biochemical Pathways
The inhibition of EGFR by N-(furan-2-ylmethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide affects several biochemical pathways. Primarily, it impacts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are critical for cell proliferation and survival . By inhibiting EGFR, these pathways are downregulated, leading to reduced cell growth and increased cell death, particularly in cells that are dependent on EGFR signaling.
Result of Action
The result of the action of N-(furan-2-ylmethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells that overexpress EGFR . This can lead to a reduction in tumor size and potentially to tumor regression.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-7-15(19)13-8-11(4-5-14(13)18-10)16(20)17-9-12-3-2-6-21-12/h2-8H,9H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEILANEDLYDKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4844900.png)
![N-(3-chloro-4-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4844915.png)
![N-isopropyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B4844919.png)
![1-[(4-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4844923.png)
![{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B4844924.png)
![ethyl 2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4844941.png)
![N-(2-furylmethyl)-2-{[3-(2-methoxyphenyl)acryloyl]amino}-4-phenyl-3-thiophenecarboxamide](/img/structure/B4844946.png)
![5-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4844957.png)
![4-{[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide](/img/structure/B4844961.png)
![2-{[4-allyl-5-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B4844968.png)
![N~1~-(2,6-diethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4844970.png)

![N-(4-fluoro-3-nitrophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4844993.png)
![2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B4844998.png)